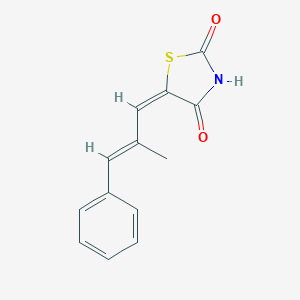

(E)-5-((E)-2-methyl-3-phenylallylidene)thiazolidine-2,4-dione

Description

Properties

IUPAC Name |

(5E)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2S/c1-9(7-10-5-3-2-4-6-10)8-11-12(15)14-13(16)17-11/h2-8H,1H3,(H,14,15,16)/b9-7+,11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWGJEYLUCQLPAT-BIZFVBGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C=C2C(=O)NC(=O)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/C=C/2\C(=O)NC(=O)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of (E)-5-((E)-2-methyl-3-phenylallylidene)thiazolidine-2,4-dione, also known as 5-(2-methyl-3-phenyl-2-propenylidene)-1,3-thiazolidine-2,4-dione, is VEGFR-2 . VEGFR-2, or Vascular Endothelial Growth Factor Receptor 2, plays a crucial role in the regulation of angiogenesis, a process that is often upregulated in cancerous tissues.

Mode of Action

This compound interacts with its target, VEGFR-2, by inhibiting its activity. This inhibition prevents the receptor from triggering the downstream signaling pathways that promote angiogenesis. As a result, the growth and proliferation of cancer cells, which rely on angiogenesis for nutrient supply, are hindered.

Biochemical Pathways

The inhibition of VEGFR-2 affects several biochemical pathways involved in cell proliferation and survival. For instance, it can lead to an increase in the levels of pro-apoptotic proteins like BAX and a decrease in anti-apoptotic proteins like Bcl-2. This shift in the balance of pro- and anti-apoptotic proteins can induce apoptosis, leading to cell death.

Biochemical Analysis

Biochemical Properties

(E)-5-((E)-2-methyl-3-phenylallylidene)thiazolidine-2,4-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with the vascular endothelial growth factor receptor-2 (VEGFR-2), a receptor tyrosine kinase that regulates endothelial cell migration and proliferation. The compound inhibits VEGFR-2, thereby suppressing cancer cell proliferation, migration, and angiogenesis. Additionally, it has been shown to modulate the activity of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor involved in glucose and lipid metabolism.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it induces apoptosis and cell cycle arrest. For instance, in HT-29 cancer cells, the compound increases apoptosis from 3.1% to 31.4% and arrests cell growth in the S phase. It also upregulates pro-apoptotic proteins like BAX and downregulates anti-apoptotic proteins like Bcl-2. In diabetic models, the compound improves glycemic control and lipid metabolism by activating PPAR-γ, which enhances insulin sensitivity and reduces blood glucose levels.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to VEGFR-2, inhibiting its kinase activity and downstream signaling pathways that promote cancer cell proliferation and angiogenesis. Molecular docking studies have shown that the compound forms stable complexes with VEGFR-2, with significant binding affinity. Additionally, it activates PPAR-γ by binding to its ligand-binding domain, which modulates the expression of genes involved in glucose and lipid metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound demonstrates stability under various conditions, maintaining its activity over extended periods. Long-term studies have shown that it consistently induces apoptosis and inhibits cell proliferation in cancer cells. In diabetic models, prolonged treatment with the compound results in sustained improvements in glycemic control and lipid metabolism

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In diabetic rats, lower doses of the compound significantly reduce fasting blood glucose levels and improve lipid profiles without causing adverse effects. Higher doses may lead to toxicity and adverse effects, such as liver and kidney damage. Therefore, determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate glucose and lipid metabolism. By activating PPAR-γ, the compound enhances the expression of genes involved in glucose uptake, fatty acid oxidation, and lipid storage. This modulation of metabolic pathways results in improved insulin sensitivity and reduced blood glucose levels in diabetic models.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its therapeutic efficacy. The compound is transported across cell membranes by specific transporters and binding proteins. Once inside the cells, it accumulates in specific compartments, such as the nucleus and cytoplasm, where it exerts its effects. Understanding the transport and distribution mechanisms can help optimize the delivery and efficacy of the compound in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized in the nucleus and cytoplasm, where it interacts with nuclear receptors like PPAR-γ and other biomolecules. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments

Biological Activity

The compound (E)-5-((E)-2-methyl-3-phenylallylidene)thiazolidine-2,4-dione , a derivative of thiazolidine-2,4-dione (TZD), has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Overview of Thiazolidine-2,4-dione Derivatives

Thiazolidine-2,4-dione derivatives are known to exhibit a wide range of pharmacological activities due to their structural versatility. The TZD core structure allows for various substitutions that enhance its biological properties. These compounds are primarily recognized for their antidiabetic , anti-inflammatory , antioxidant , and antimicrobial activities.

- Antidiabetic Activity : TZDs, including the compound in focus, activate the peroxisome proliferator-activated receptor gamma (PPAR-γ) . This activation improves insulin sensitivity and regulates glucose metabolism by enhancing lipid uptake and storage in adipose tissues .

- Anti-inflammatory Activity : Several studies have indicated that TZD derivatives can significantly reduce levels of inflammatory markers such as TNF-α and IL-β. For instance, compound GB7 was shown to effectively lower these markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .

- Antioxidant Activity : The antioxidant properties of TZDs stem from their ability to scavenge reactive oxygen species (ROS). This activity is crucial in mitigating oxidative stress-related conditions .

- Antimicrobial Activity : TZD derivatives have been reported to inhibit bacterial growth by targeting specific enzymes involved in bacterial cell wall synthesis .

1. Antidiabetic Effects

A study synthesized various thiazolidine-2,4-dione derivatives and evaluated their antidiabetic properties. The most potent compound exhibited significant blood glucose-lowering effects and was identified as an effective inhibitor of alpha-amylase .

2. Anti-inflammatory Effects

In a comparative study, several TZD derivatives were tested for their anti-inflammatory activity. Compound GB7 was highlighted for its ability to reduce inflammatory markers significantly, demonstrating a promising profile for further development as an anti-inflammatory agent .

3. Antioxidant Potential

Research has shown that certain thiazolidine derivatives possess strong antioxidant capabilities comparable to standard antioxidants. For example, phenolic derivatives of TZD displayed significant radical scavenging activity, indicating their potential as therapeutic agents against oxidative stress .

4. Antimicrobial Activity

A series of thiazolidine derivatives were evaluated for their antimicrobial properties against various pathogens. Results indicated that these compounds could effectively inhibit bacterial growth, supporting their use as potential antimicrobial agents .

Data Summary

| Biological Activity | Mechanism | Key Findings |

|---|---|---|

| Antidiabetic | PPAR-γ activation | Significant reduction in blood glucose levels; inhibition of alpha-amylase |

| Anti-inflammatory | Inhibition of TNF-α and IL-β | Reduction of inflammatory markers in vitro and in vivo |

| Antioxidant | Scavenging ROS | Comparable activity to standard antioxidants; effective radical scavengers |

| Antimicrobial | Inhibition of Mur ligases | Effective against various bacterial strains |

Scientific Research Applications

Medicinal Chemistry

Antidiabetic Properties

One of the primary applications of thiazolidine derivatives is in the treatment of diabetes. Compounds like (E)-5-((E)-2-methyl-3-phenylallylidene)thiazolidine-2,4-dione exhibit significant activity as insulin sensitizers. Research indicates that these compounds can enhance glucose uptake in muscle tissues and improve insulin sensitivity, making them potential candidates for diabetes management .

Anticancer Activity

Studies have demonstrated that thiazolidine derivatives possess anticancer properties. For instance, this compound has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A notable study reported that related compounds exhibited lower IC50 values compared to standard chemotherapeutic agents, suggesting enhanced potency against specific cancer types.

Biological Research

Antimicrobial Activity

Thiazolidine derivatives have been evaluated for their antimicrobial properties. Research indicates that this compound exhibits antibacterial and antifungal activities. In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The Minimum Inhibitory Concentration (MIC) values obtained were comparable to or lower than those of established antibiotics .

Mechanistic Studies

The biological mechanisms underlying the activities of thiazolidine derivatives are a focus of ongoing research. Studies suggest that these compounds may interact with specific biological targets, including enzymes involved in metabolic pathways and cellular signaling mechanisms. Understanding these interactions can lead to the development of more effective therapeutic agents .

Synthetic Chemistry

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Common methods include condensation reactions followed by cyclization to form the thiazolidine ring structure. The versatility in synthetic pathways allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

Applications in Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis due to its reactive functional groups. It can participate in various chemical reactions such as nucleophilic additions and cycloadditions, facilitating the development of new materials and compounds with desired properties .

Case Studies and Research Findings

Comparison with Similar Compounds

Table 1: Comparison of Thiazolidine-2,4-dione Derivatives

Key Trends in Structure-Activity Relationships (SAR)

A. Lipoxygenase (LOX) Inhibition

- Hydroxy Groups : Derivatives with dihydroxybenzylidene (e.g., 1c, IC₅₀: 3.52 µM) exhibit superior LOX inhibition compared to methoxy-substituted analogs (e.g., 1g: 7.3% inhibition at 100 µM) .

- Hydrophobic Substituents : Small hydrophobic groups (e.g., methyl, bromo) enhance LOX activity, while bulky substituents reduce potency .

- Allylidene vs. Benzylidene : The target compound’s allylidene group introduces extended conjugation and steric bulk, which may alter binding to LOX’s hydrophobic pocket.

B. Antimicrobial Activity

- Chlorobenzylidene Derivatives : Compounds 56–58 (chloro-substituted) show potent antimicrobial activity, likely due to enhanced membrane penetration and halogen-mediated interactions .

- Indole Moiety : Compound 1s (indole-substituted) demonstrates dual LOX and lipid peroxidation inhibition, suggesting heteroaromatic groups improve multifunctionality .

C. Anticancer Potential

- Benzylidene with Heterocycles: Compound 5 (7-chloroquinoline-substituted) shows specificity against breast cancer cells (MDA-MB-231), highlighting the role of planar heterocycles in DNA intercalation or kinase inhibition .

D. Electronic and Steric Effects

- Methoxy vs. Hydroxy : Methoxy groups reduce antioxidant activity compared to hydroxy groups due to decreased hydrogen-bond donation .

Limitations and Contradictions

- Methoxy Substitution : While methoxy groups generally reduce LOX inhibition, they improve stability and bioavailability in some contexts (e.g., TZ4M) .

- Substituent Position : Para-substituted derivatives (e.g., 4-chlorobenzylidene) often outperform ortho- or meta-substituted analogs in antimicrobial assays .

Preparation Methods

Reaction Mechanism and Reagent Selection

The Knoevenagel condensation between thiazolidine-2,4-dione and (E)-2-methyl-3-phenylallylidene aldehyde remains the most widely adopted method. This acid-catalyzed reaction proceeds via deprotonation of the thiazolidinedione’s active methylene group, followed by nucleophilic attack on the aldehyde’s carbonyl carbon, culminating in dehydration to form the α,β-unsaturated product. Piperidine or acetic acid/sodium acetate buffers are typically employed as catalysts, with ethanol, dimethylformamide (DMF), or methanol serving as solvents.

Critical Parameters :

-

Molar Ratio : A 1:1 stoichiometry of thiazolidine-2,4-dione to aldehyde minimizes side products.

-

Temperature : Reflux conditions (80–110°C) are necessary to overcome the reaction’s activation energy.

-

Reaction Time : Extended durations (48–72 hours) are required for complete conversion in traditional setups.

Purification and Characterization

Crude products are purified via recrystallization (DMF/acetic acid or methanol) or silica gel chromatography (ethyl acetate/hexane, 3:7). Nuclear magnetic resonance (NMR) spectroscopy confirms the (E,E)-configuration through characteristic allylidene proton couplings ().

Table 1 : Physicochemical Properties of (E)-5-((E)-2-methyl-3-phenylallylidene)thiazolidine-2,4-dione Synthesized via Knoevenagel Condensation

| Parameter | Value |

|---|---|

| Melting Point | 167–170°C |

| Rf Value (TLC) | 0.58 (ethyl acetate/hexane) |

| Yield | 95.57% |

| Molecular Formula | C₁₅H₁₃NO₃S |

Green Synthesis Using Deep Eutectic Solvents (DES)

DES Composition and Catalytic Activity

Recent advancements utilize DES as dual solvent-catalysts, eliminating the need for volatile organic compounds. Choline chloride:N-methylurea (ChCl:NMU, 1:2 molar ratio) exhibits superior performance, achieving 92% yield within 2 hours at 80°C. The DES stabilizes the enolate intermediate via hydrogen bonding, accelerating the condensation kinetics.

Advantages :

Optimization in DES Media

Table 2 : Performance of DES in Model Reactions

| DES Composition | Reaction Time (h) | Yield (%) |

|---|---|---|

| ChCl:N-Methylurea | 2.0 | 92 |

| ChCl:Urea | 3.5 | 85 |

| ChCl:Glycerol | 4.0 | 78 |

Microwave-assisted synthesis in DES further reduces reaction times to 15–30 minutes, though scalability remains challenging.

Optimization Strategies and Reaction Conditions

Solvent and Catalyst Screening

Stereochemical Control

The (E,E)-configuration is favored thermodynamically due to conjugation between the thiazolidinedione core and allylidene moiety. Z-isomers, if formed, are eliminated via prolonged reflux or selective crystallization.

Comparative Analysis of Synthetic Approaches

Table 3 : Traditional vs. Green Synthesis

| Parameter | Traditional Method | DES Method |

|---|---|---|

| Yield | 60–95% | 78–92% |

| Reaction Time | 48–72 h | 1–4 h |

| Solvent Toxicity | High (DMF, methanol) | Low (DES) |

| Catalyst Cost | $0.50–$1.00/g | $0.20–$0.50/g |

Industrial-Scale Production Considerations

Q & A

Q. What are the common synthetic routes for (E)-5-((E)-2-methyl-3-phenylallylidene)thiazolidine-2,4-dione, and how are reaction conditions optimized?

The compound is typically synthesized via Knoevenagel condensation, where thiazolidine-2,4-dione reacts with an aromatic aldehyde (e.g., 2-methyl-3-phenylallylidene) in ethanol or DMF under reflux with a catalyst like piperidine or sodium acetate. Reaction time, solvent polarity, and catalyst choice significantly influence yield and purity. For example, ethanol with piperidine achieves ~60–80% yields, while DMF may enhance solubility for bulky substituents .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Key methods include:

- IR spectroscopy : Confirms carbonyl (C=O, ~1700–1750 cm⁻¹) and C=C (aromatic, ~1600 cm⁻¹) stretches.

- NMR : -NMR identifies allylidene proton signals (δ 6.5–8.5 ppm) and methyl groups (δ 1.5–2.5 ppm). -NMR resolves thiazolidine-dione carbons (~165–175 ppm).

- Mass spectrometry : Molecular ion peaks (e.g., m/z 304–396) validate molecular weight, while fragmentation patterns confirm substituents .

Q. How are basic bioactivity assays (e.g., antimicrobial) designed for this compound?

Assays involve:

- Microbial strains : Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.

- Protocol : Agar dilution or broth microdilution to determine MIC (minimum inhibitory concentration).

- Controls : Reference antibiotics (e.g., ampicillin) and solvent-only blanks. Activity correlates with electron-withdrawing substituents on the arylidene group .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., variable MIC values) be resolved?

Discrepancies may arise from:

- Stereochemistry : (E)- vs. (Z)-isomers (e.g., allylidene configuration) alter molecular interactions.

- Solubility : Poor aqueous solubility (common for thiazolidinediones) may underreport activity. Use DMSO carriers with ≤1% concentration to avoid cytotoxicity.

- Assay conditions : Standardize pH, temperature, and inoculum size. Validate via dose-response curves and replicate experiments .

Q. What computational strategies are used to predict the compound’s mechanism of action?

- Molecular docking : Models interactions with targets (e.g., PPARγ for anticancer activity). Use AutoDock Vina or Schrödinger Suite with crystal structures (PDB ID: 1NYX).

- ADMET prediction : SwissADME or pkCSM evaluates pharmacokinetics (e.g., logP, bioavailability).

- MD simulations : GROMACS assesses binding stability (≥50 ns trajectories). Hydrophobic interactions with receptor pockets are often critical .

Q. How do substituents on the arylidene group influence stability and reactivity?

- Electron-donating groups (e.g., -OCH₃) : Increase susceptibility to oxidation (e.g., quinone formation under H₂O₂).

- Electron-withdrawing groups (e.g., -Cl) : Enhance electrophilic substitution (e.g., bromination at para positions).

- Bulkier groups : Reduce hydrolysis rates in acidic conditions (pH <4). Monitor via HPLC with C18 columns .

Q. What are the challenges in synthesizing stereochemically pure isomers, and how are they addressed?

- Isomer separation : Use chiral HPLC (Chiralpak IG column) or recrystallization in ethanol/water mixtures.

- Stereoselective synthesis : Employ asymmetric catalysis (e.g., L-proline in Knoevenagel) to favor (E)-isomers.

- Characterization : X-ray crystallography or NOESY NMR confirms spatial arrangement .

Methodological Considerations

Q. How should researchers handle contradictory spectral data (e.g., unexpected NMR splitting patterns)?

- Verify purity : Use TLC (Rf comparison) and elemental analysis (C, H, N ±0.3%).

- Dynamic effects : Rotameric equilibria in NMR (e.g., thiazolidine ring puckering) cause splitting. Use higher-field instruments (≥400 MHz) or variable-temperature NMR.

- X-ray validation : Resolve ambiguities with single-crystal diffraction .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

- Stepwise monitoring : Use TLC at each stage to isolate intermediates (e.g., 5-arylidene precursors).

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 6 hr under reflux).

- Green chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) .

Q. How can researchers validate the compound’s role in inhibiting specific signaling pathways (e.g., VEGF)?

- In vitro models : Endothelial cell tube formation assays (Matrigel-based) quantify anti-angiogenic effects.

- Western blotting : Measure VEGF receptor phosphorylation (Tyr1175) and downstream proteins (e.g., ERK1/2).

- Gene silencing : siRNA knockdown of VEGFR2 confirms target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.